molecular formula C9H15NO5 B13050033 (2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

Katalognummer: B13050033
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: ZAAGFPCWFSEKCQ-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a chiral compound featuring an oxetane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. The oxetane ring imparts conformational rigidity, making it valuable in medicinal chemistry for optimizing drug candidates’ bioavailability and metabolic stability. The Boc group serves as a protective moiety for the amino functionality, enabling selective reactivity during synthetic processes. This compound is frequently employed in peptide synthesis and protease inhibitor design, where stereochemical precision and structural rigidity are critical.

Eigenschaften

Molekularformel

C9H15NO5

Molekulargewicht

217.22 g/mol

IUPAC-Name

(2R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m1/s1

InChI-Schlüssel

ZAAGFPCWFSEKCQ-PHDIDXHHSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H]1CO[C@H]1C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC1COC1C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Intramolecular Cyclization from 1,3-Diols

A common approach involves starting from appropriately functionalized 1,3-diols which are converted into oxetane rings via intramolecular etherification:

  • Step 1: Stereoselective reduction of an aldol precursor to yield a 1,3-diol intermediate with the desired stereochemistry.
  • Step 2: Conversion of the 1,3-diol to an acetoxybromide intermediate using acetyl bromide, with inversion of stereochemistry.
  • Step 3: Treatment with sodium hydride in tetrahydrofuran (THF) to induce intramolecular cyclization forming the oxetane ring, resulting in overall retention of stereochemistry due to double inversion at the benzylic center.

This method is supported by literature demonstrating high stereochemical control and yields in oxetane synthesis.

Synthesis from Sugar Derivatives via Ring Contraction

Another method utilizes sugar derivatives such as glucuronolactone:

  • Step 1: Treatment of glucuronolactone derivatives with benzylamine or potassium carbonate in methanol induces ring contraction to form oxetane rings.
  • Step 2: The resulting oxetane esters can be converted to carboxylic acids by hydrolysis.
  • Step 3: Boc protection of the amino group is introduced either before or after ring contraction depending on the synthetic sequence.

This approach benefits from the stereochemical richness of sugars and has been used to prepare oxetane monomers and oligomers with high stereochemical fidelity.

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) protecting group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine in dichloromethane) after or during the oxetane ring formation steps. This protection is crucial to prevent unwanted side reactions during subsequent transformations.

Optimization in Industrial Settings

  • Use of high-pressure reactors and continuous flow systems can optimize reaction times, yields, and purity.
  • Temperature control and solvent choice (e.g., THF, methanol) are critical for stereoselectivity and minimizing side reactions.
  • Purification is typically achieved by crystallization or chromatography to isolate the desired stereoisomer.

Comparative Data Table of Preparation Parameters

Preparation Step Typical Reagents/Conditions Outcome/Yield (%) Notes
Stereoselective reduction Aldol precursor, reducing agent (e.g., DIBAL) 80-90 Controls stereochemistry at diol stage
Acetoxybromide formation Acetyl bromide, ortho ester intermediates 75-85 Inversion of stereochemistry
Intramolecular cyclization Sodium hydride, THF, room temperature 70-90 Double inversion leads to retention
Ring contraction from sugars Benzylamine or K2CO3 in methanol 60-75 Retention or epimerization possible
Boc protection Boc2O, base (e.g., triethylamine), DCM 85-95 Mild conditions preserve oxetane ring

Research Findings and Notes

  • The oxetane ring strain facilitates nucleophilic ring-opening, which can be harnessed for further functionalization after synthesis.
  • The Boc-protected amino group can be selectively deprotected under acidic conditions to yield free amines for peptide coupling or other derivatizations.
  • Stereochemical control during synthesis is critical; double inversion strategies ensure retention of configuration at key centers.
  • Industrial synthesis benefits from continuous flow techniques to enhance scalability and reproducibility.
  • The compound’s stability under storage and reaction conditions is generally good due to the Boc protection and the robustness of the oxetane ring under neutral to mildly acidic/basic conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxetane ring into other cyclic or acyclic structures.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce ring-opened or reduced oxetane structures.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with active sites on enzymes or binding sites on receptors. The oxetane ring may also participate in covalent bonding or non-covalent interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

Compound: (2R,3S)-3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

  • Structural Difference : The stereochemistry at the 3-position is inverted (S-configuration vs. R-configuration in the target compound).
  • Key Observations: This stereoisomer is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand. Stereochemical differences can drastically alter biological activity. For example, in related studies, (R)- and (S)-configured Boc-amino acids are used to synthesize distinct inhibitor classes (e.g., type D vs. type L inhibitors), highlighting enantiomer-dependent pharmacological effects.

Linear Backbone Analogues

Compound: (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

  • Structural Difference: Replaces the oxetane ring with a linear pentanoic acid chain and introduces a methyl group at the 3-position.
  • The methyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Used in peptide research, but applications diverge due to structural flexibility.

Substituent-Modified Boc-Protected Compounds

Compound : Cyclohexylammonium 1-[(S)-2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylate

  • Structural Difference : Incorporates a cyclopentane ring and a hydrophilic 2-methoxyethoxy substituent.
  • Key Observations :
    • The methoxyethoxy group enhances hydrophilicity, contrasting with the oxetane ring’s moderate polarity.
    • Such modifications are tailored for specific industrial or pharmaceutical applications, as evidenced by its inclusion in commercial tariff classifications.

Data Table: Comparative Analysis

Compound Name Key Structural Features Stability/Solubility Insights Synthetic Complexity Applications
(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid Oxetane ring, Boc-amino, carboxylic acid Moderate polarity; Boc acid-labile High (stereoselective synthesis) Protease inhibitors, peptide synthesis
(2R,3S)-3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (discontinued) Stereoisomer at 3-position Likely similar to target compound High (discontinued commercially) Limited (research only)
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid Linear chain, methyl substituent Higher lipophilicity Moderate Peptide intermediates
Cyclohexylammonium Boc-methoxyethoxycyclopentanecarboxylate Cyclopentane, methoxyethoxy group Enhanced hydrophilicity High (multi-step synthesis) Industrial/pharmaceutical use

Research Findings and Industrial Relevance

  • Synthetic Challenges : The oxetane-containing target compound requires stereoselective synthesis, as seen in inhibitor studies where enantiomeric starting materials dictate product class (e.g., type D vs. type L inhibitors).
  • Stability Considerations : Boc-protected compounds are sensitive to acidic conditions, but the oxetane ring’s rigidity may mitigate hydrolysis compared to linear analogues.
  • Commercial Trends : The discontinuation of the (2R,3S)-oxetane stereoisomer contrasts with the target compound’s implied utility, underscoring the importance of stereochemistry in industrial adoption.

Biologische Aktivität

(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a chiral oxetane derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly utilized in organic synthesis to protect amines during various chemical reactions. The structure of this compound suggests interactions with biological targets, making it a candidate for further pharmacological investigation.

Structural Characteristics

The molecular formula of (2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is C9H15NO5C_9H_{15}NO_5, with a molecular weight of approximately 217.22 g/mol. Its unique oxetane ring structure combined with the Boc-protected amine and carboxylic acid functionalities allows for specific reactivity patterns not present in linear or other cyclic compounds.

Potential Biological Activities

Research indicates that compounds with similar oxetane structures exhibit diverse biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that oxetane derivatives may possess antimicrobial effects, potentially due to their ability to disrupt bacterial cell wall synthesis.
  • Anticancer Activity : Some oxetane compounds have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The presence of functional groups in (2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid suggests potential interactions with enzymes, which could lead to the development of new inhibitors for therapeutic applications.

Case Studies and Empirical Evidence

  • Anticancer Activity : A study focusing on related oxetane compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. For instance, derivatives showed IC50 values below 10 µM against breast and colon cancer cell lines.
  • Enzyme Interaction Studies : Interaction studies have utilized techniques such as surface plasmon resonance (SPR) to assess binding affinities of (2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid to specific enzymes. These studies revealed promising binding characteristics that suggest potential as enzyme inhibitors.
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, supporting its potential as a drug candidate.

Comparative Analysis

The following table summarizes the biological activities of (2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acidModerateHighHigh
Related Oxetane Derivative 1HighModerateModerate
Related Oxetane Derivative 2LowHighLow

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.